molecular formula C27H29N5O3S2 B15033168 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15033168
M. Wt: 535.7 g/mol
InChI Key: LZLAFFMNIMAYHA-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-[(4-METHYLPHENYL)METHYL]-5-[(2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidine core. This is followed by the introduction of the morpholinyl propyl group and the thiazolidinone moiety. The final step involves the formation of the (5Z)-methylidene linkage.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety.

    Reduction: Reduction reactions can occur at the pyrido[1,2-a]pyrimidine core.

    Substitution: Substitution reactions are possible at the phenyl and morpholinyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of halogenating agents and bases.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the morpholinyl and thiazolidinone groups allows it to form strong interactions with these targets, potentially inhibiting their activity. The pyrido[1,2-a]pyrimidine core may also play a role in binding to nucleic acids or proteins.

Comparison with Similar Compounds

  • **(5Z)-3-[(4-METHYLPHENYL)METHYL]-5-[(2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • **(5Z)-3-[(4-METHYLPHENYL)METHYL]-5-[(2-{[3-(PIPERIDIN-1-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness: The unique combination of functional groups in (5Z)-3-[(4-METHYLPHENYL)METHYL]-5-[(2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications. Its structure provides a balance between hydrophilic and hydrophobic regions, enhancing its solubility and bioavailability.

Properties

Molecular Formula

C27H29N5O3S2

Molecular Weight

535.7 g/mol

IUPAC Name

(5Z)-3-[(4-methylphenyl)methyl]-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O3S2/c1-19-6-8-20(9-7-19)18-32-26(34)22(37-27(32)36)17-21-24(28-10-4-11-30-13-15-35-16-14-30)29-23-5-2-3-12-31(23)25(21)33/h2-3,5-9,12,17,28H,4,10-11,13-16,18H2,1H3/b22-17-

InChI Key

LZLAFFMNIMAYHA-XLNRJJMWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCN5CCOCC5)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCN5CCOCC5)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.